N-(6-chloro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide
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Overview
Description
N-(6-chloro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of benzothiazoles and pyrazoles. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide typically involves multiple steps:
Formation of 6-chloro-1,3-benzothiazole: This can be achieved by reacting 2-aminothiophenol with chloroacetyl chloride under acidic conditions.
Synthesis of 1,4-dimethyl-1H-pyrazole-5-carboxylic acid: This involves the cyclization of appropriate diketones with hydrazine hydrate.
Coupling Reaction: The 6-chloro-1,3-benzothiazole is then coupled with 1,4-dimethyl-1H-pyrazole-5-carboxylic acid using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
N-alkylation: The final step involves the N-alkylation of the coupled product with pyridin-3-ylmethyl chloride in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(6-chloro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group in the benzothiazole ring can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Corresponding substituted benzothiazoles.
Scientific Research Applications
N-(6-chloro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anti-inflammatory, antimicrobial, and anticancer properties.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(6-chloro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby blocking substrate access or altering enzyme conformation. In cancer cells, it may induce apoptosis by disrupting cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloro-1,3-benzothiazol-2-yl)-1H-pyrazole-5-carboxamide
- N-(6-chloro-1,3-benzothiazol-2-yl)-1,4-dimethyl-1H-pyrazole-3-carboxamide
- N-(6-chloro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-2-yl)methyl]-1H-pyrazole-5-carboxamide
Uniqueness
N-(6-chloro-1,3-benzothiazol-2-yl)-1,4-dimethyl-N-[(pyridin-3-yl)methyl]-1H-pyrazole-5-carboxamide is unique due to the specific substitution pattern on the pyrazole ring and the presence of the pyridin-3-ylmethyl group. This unique structure may confer distinct biological activities and selectivity towards specific molecular targets compared to similar compounds.
Properties
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-2,4-dimethyl-N-(pyridin-3-ylmethyl)pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5OS/c1-12-9-22-24(2)17(12)18(26)25(11-13-4-3-7-21-10-13)19-23-15-6-5-14(20)8-16(15)27-19/h3-10H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBMNFYAXJJFEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1)C)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(S3)C=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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